molecular formula C10H13NO2 B12532130 3-[Hydroxy(phenyl)amino]butan-2-one CAS No. 682746-17-4

3-[Hydroxy(phenyl)amino]butan-2-one

Cat. No.: B12532130
CAS No.: 682746-17-4
M. Wt: 179.22 g/mol
InChI Key: UFBXZDVVIUYUBV-UHFFFAOYSA-N
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Description

3-[Hydroxy(phenyl)amino]butan-2-one is an organic compound with the molecular formula C10H13NO2 It is a derivative of butanone, featuring a hydroxy group and a phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Hydroxy(phenyl)amino]butan-2-one can be achieved through several methods. One common approach involves the reaction of 2,3-butanedione with a Grignard reagent, such as phenylmagnesium bromide, in the presence of tetrahydrofuran (THF) at low temperatures . Another method involves the asymmetric epoxidation of 1-phenyl-3-buten-2-one followed by hydrogenolysis of the resulting α,β-epoxyketone .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[Hydroxy(phenyl)amino]butan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

Chemical Properties and Structure

The chemical formula for 3-[Hydroxy(phenyl)amino]butan-2-one is C10H13NO2C_{10}H_{13}NO_2. It features a hydroxyl group attached to a phenyl ring and an amino group linked to a butanone backbone. This unique structure contributes to its biological activities and potential applications.

Scientific Research Applications

  • Medicinal Chemistry
    • Antioxidant Activity : Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties are crucial in developing treatments for oxidative stress-related diseases, including neurodegenerative disorders. Studies have demonstrated that such compounds can scavenge free radicals effectively, thus protecting cellular components from oxidative damage .
    • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, making it a candidate for treating conditions like arthritis and other inflammatory diseases .
  • Biochemical Applications
    • Enzyme Inhibition : this compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may inhibit enzymes like cyclooxygenase (COX), which plays a role in the inflammatory response, thereby potentially offering therapeutic benefits in pain management .
    • Precursor for Synthesis : This compound serves as a precursor for synthesizing other biologically active molecules. Researchers have utilized it to develop derivatives with enhanced pharmacological profiles, expanding its utility in drug development .

Case Study 1: Antioxidant Properties

A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of various phenolic compounds, including this compound. The results indicated that this compound effectively reduced oxidative stress markers in cellular models, suggesting its potential as a therapeutic agent against oxidative stress-related diseases .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, researchers assessed the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The findings revealed that the compound significantly decreased the secretion of TNF-alpha and IL-6, highlighting its potential role in managing inflammatory diseases .

Data Table: Comparison of Biological Activities

Activity TypeCompound NameActivity LevelReference
AntioxidantThis compoundHigh
Anti-inflammatoryThis compoundModerate
Enzyme InhibitionThis compoundPotential

Mechanism of Action

The mechanism of action of 3-[Hydroxy(phenyl)amino]butan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and phenylamino groups play a crucial role in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[Hydroxy(phenyl)amino]butan-2-one is unique due to the presence of both hydroxy and phenylamino groups, which confer distinct chemical and biological properties

Properties

CAS No.

682746-17-4

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

3-(N-hydroxyanilino)butan-2-one

InChI

InChI=1S/C10H13NO2/c1-8(9(2)12)11(13)10-6-4-3-5-7-10/h3-8,13H,1-2H3

InChI Key

UFBXZDVVIUYUBV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)N(C1=CC=CC=C1)O

Origin of Product

United States

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